molecular formula C7H6ClNO5S B1471303 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride CAS No. 1261587-04-5

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride

Cat. No. B1471303
CAS RN: 1261587-04-5
M. Wt: 251.64 g/mol
InChI Key: UXCAWMJDALMRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the IUPAC name 2-methoxy-3-nitrobenzenesulfonyl chloride . It is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a nitro group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . Its molecular weight is 251.65 .

Scientific Research Applications

Chemical Synthesis

“2-Methoxy-3-nitrobenzene-1-sulfonyl chloride” is used in the synthesis of various chemical compounds. It can act as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .

Selective Cleavage

This compound is involved in selective cleavage with thiophenol without displacement of the nitro group . This property makes it useful in the synthesis of complex molecules where selective cleavage is required.

Preparation of Renin Inhibitors

“2-Methoxy-3-nitrobenzene-1-sulfonyl chloride” is used in the preparation of renin inhibitors . Renin is an enzyme that plays a role in blood pressure regulation and electrolyte balance. Inhibitors of this enzyme are used in the treatment of hypertension.

Laboratory Chemicals

It is used as a laboratory chemical in various research and development processes . Its properties make it a valuable tool in the synthesis and development of new compounds.

Food, Drug, Pesticide or Biocidal Product Use

This compound is also used in the food, drug, pesticide, or biocidal product industry . However, the specific applications in these industries are not detailed in the available resources.

Preparation of Acyl-2-aminobenzimidazole Analogs

“2-Methoxy-3-nitrobenzene-1-sulfonyl chloride” has been used in the preparation of acyl-2-aminobenzimidazole analogs . These analogs have potential applications in medicinal chemistry.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAWMJDALMRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 4
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 6
2-Methoxy-3-nitrobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.